6-Methoxyisoquinoline
Overview
Description
S-3536, also known as Salicylic Acid Impurity 25, is a chemical compound with the molecular formula C₈H₈O₆S and a molecular weight of 232.21 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound is primarily used in organic synthesis , but its exact biological targets remain unclear.
Mode of Action
More research is needed to elucidate the specific interactions of 6-Methoxyisoquinoline with its potential targets .
Biochemical Pathways
The biochemical pathways influenced by this compound are currently unknown. Given the compound’s structural similarity to other isoquinoline derivatives, it may potentially influence a variety of biochemical pathways. Specific studies are needed to confirm this .
Pharmacokinetics
The compound is soluble in chloroform and dichloromethane , which may influence its bioavailability and distribution
Result of Action
As a compound used in organic synthesis , its effects may vary widely depending on the specific context and application.
Action Environment
The compound is typically stored at room temperature in a sealed, dry environment , suggesting that it may be sensitive to moisture and temperature changes
Preparation Methods
The preparation of S-3536 involves several synthetic routes and reaction conditions. One common method is the solid-phase extraction technique, which is effective in preparing samples in chemistry . This method involves the use of solid-phase microextraction (SPME), in-tube solid-phase microextraction (IT-SPME), and magnetic solid-phase extraction (MSPE). These techniques are integrated with analytical chromatographic methods such as liquid chromatography (LC) and gas chromatography (GC) to enhance the accuracy and efficiency of the preparation process .
Chemical Reactions Analysis
S-3536 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include iodine (I₂) and sodium sulfide (Na₂S), which react to form sodium iodide (NaI) and S-3536 . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
S-3536 has a wide range of scientific research applications. It is used in the fields of chemistry, biology, medicine, and industry. In chemistry, it is utilized in the synthesis of various compounds and as a reagent in analytical methods . In biology and medicine, S-3536 is used in the development of pharmaceuticals and as a tool for studying biological processes . In industry, it is employed in the production of various chemical products and materials .
Comparison with Similar Compounds
S-3536 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include various salicylic acid derivatives and other organic compounds with similar chemical structures . The uniqueness of S-3536 lies in its specific molecular formula and the distinct chemical properties it exhibits .
Properties
IUPAC Name |
6-methoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUJESLPUNSNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452920 | |
Record name | 6-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52986-70-6 | |
Record name | 6-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Methoxyisoquinoline in organic synthesis?
A1: this compound serves as a crucial building block in synthesizing various alkaloids, including those found in the opium poppy. For instance, it acts as a precursor to morphinans like codeine and morphine. [, , , ] Its structure makes it valuable for constructing complex molecules with biological activities.
Q2: Can you describe a common synthetic route for this compound?
A2: One established synthesis starts with 3-methoxybenzaldehyde. Condensation with nitromethane yields 3-methoxy-β-nitrostyrene, followed by reduction to 3-methoxy-phenethylamine. This undergoes a Pictet-Spengler reaction with formaldehyde to produce 6-methoxyterahydroisoquinoline. Dehydrogenation then yields this compound. Further modifications, like bromination and cyanidation, can be performed to introduce specific functional groups at desired positions on the isoquinoline ring. []
Q3: How does the benzyne reaction contribute to synthesizing complex isoquinoline alkaloids?
A3: The benzyne reaction enables the formation of new carbon-carbon bonds, proving particularly useful in building fused ring systems found in many alkaloids. For example, researchers employed this reaction to synthesize dibenzindolizine derivatives, which are precursors to the alkaloids (±)-cryptaustoline and (±)-cryptowoline. [, , , ] This approach showcases the versatility of benzyne chemistry in natural product synthesis.
Q4: How do researchers utilize Birch reduction in the context of this compound derivatives?
A4: Birch reduction is a powerful tool for selectively reducing aromatic rings. When applied to 1-benzylisoquinoline derivatives, as seen in the synthesis of codeine and morphine, it transforms the aromatic ring into a 1,4-diene. [, , ] This diene is then poised for further transformations, including acid-catalyzed cyclization to form the morphinan skeleton.
Q5: What alternative strategies exist for introducing a methyl group at the C1 position of this compound?
A5: While direct methylation of metalated isoquinolines is possible, separation from the starting material can be challenging. One alternative involves a three-step process: metalation with a strong base like Knochel–Hauser base, quenching with Eschenmoser’s reagent, and subsequent quaternization with iodomethane. This sequence yields a tertiary benzylamine that can be readily converted to the desired 1-methylisoquinoline through hydrogenolysis. [] This approach highlights the importance of developing efficient synthetic alternatives for complex molecule synthesis.
Q6: What analytical techniques are crucial in characterizing and quantifying this compound and its derivatives?
A6: Researchers rely on a combination of techniques to characterize this compound and its derivatives. Infrared (IR) spectroscopy provides information about functional groups present in the molecule. [] Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the structure and connectivity of atoms within the molecule. [, , ] Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern of the compound. [] These techniques, when used in conjunction, provide a comprehensive understanding of the synthesized molecules.
Q7: Are there any studies on the vibrational spectra and molecular interactions of this compound?
A7: Yes, research has explored the vibrational spectra of this compound, investigating its molecular level solvent interactions, stabilization energies, and electronic behavior. [] These studies contribute to understanding the physicochemical properties of this compound.
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